N-cyclopropyl-4-methoxy-2-nitrobenzenamine
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Overview
Description
N-cyclopropyl-4-methoxy-2-nitrobenzenamine is an organic compound characterized by the presence of a cyclopropyl group attached to a 4-methoxy-2-nitro-phenyl amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methoxy-2-nitrobenzenamine typically involves the reaction of cyclopropylamine with 4-methoxy-2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-4-methoxy-2-nitrobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl amines.
Scientific Research Applications
N-cyclopropyl-4-methoxy-2-nitrobenzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-cyclopropyl-4-methoxy-2-nitrobenzenamine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methoxy-4-nitrophenyl isocyanate
- 4-Methoxy-2-nitrophenyl acetic acid
Comparison: N-cyclopropyl-4-methoxy-2-nitrobenzenamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. The cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-cyclopropyl-4-methoxy-2-nitroaniline |
InChI |
InChI=1S/C10H12N2O3/c1-15-8-4-5-9(11-7-2-3-7)10(6-8)12(13)14/h4-7,11H,2-3H2,1H3 |
InChI Key |
GSXUKCFQEQEODA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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